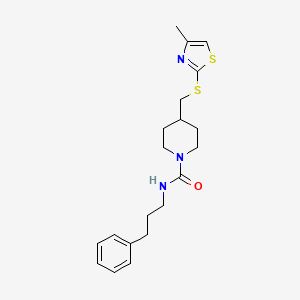![molecular formula C14H13N3O5S B2582795 N-(3-(metilcarbamoyl)-5,6-dihidro-4H-ciclopenta[b]tiofen-2-il)-5-nitrofuran-2-carboxamida CAS No. 893095-06-2](/img/structure/B2582795.png)
N-(3-(metilcarbamoyl)-5,6-dihidro-4H-ciclopenta[b]tiofen-2-il)-5-nitrofuran-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions and electrophilic cyclization reactions . For example, the synthesis of methiopropamine, a structurally related compound, begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
Molecular Structure Analysis
The molecular structure of similar compounds often contains a thiophene group with an alkyl amine substituent at the 2-position .
Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves C–N bond cleavage in the carbamimidothioate fragment with charge localization on the imide nitrogen atom .
Physical and Chemical Properties Analysis
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Aplicaciones Científicas De Investigación
Propiedades antimicrobianas
Los derivados del tiofeno han demostrado actividad antimicrobiana . Los investigadores han explorado su potencial como agentes contra bacterias, hongos y otros patógenos. El compuesto podría investigarse por sus efectos antimicrobianos específicos.
Efectos analgésicos y antiinflamatorios
Los tiofenos se han estudiado por sus propiedades analgésicas y antiinflamatorias . Investigar el impacto del compuesto en el alivio del dolor y la modulación de la inflamación podría ser valioso.
Actividad antihipertensiva
Algunos derivados del tiofeno exhiben efectos antihipertensivos . Los investigadores podrían explorar si este compuesto tiene algún impacto en la regulación de la presión arterial.
Potencial antitumoral
Los tiofenos se han investigado como posibles agentes antitumorales . Los investigadores podrían explorar si este compuesto muestra alguna promesa en la inhibición del crecimiento tumoral o la metástasis.
Inhibición de la corrosión
Más allá de la medicina, los tiofenos juegan un papel en la ciencia de los materiales. Se utilizan como inhibidores de la corrosión de metales . Los investigadores podrían explorar si este compuesto tiene algún efecto protector contra la corrosión de los metales.
Diodos emisores de luz (LED)
Los tiofenos también se utilizan en la fabricación de diodos emisores de luz (LED) . Investigar si este compuesto puede contribuir a un diseño eficiente de LED podría ser interesante.
Mecanismo De Acción
Target of Action
Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets such as kinases , which play a crucial role in cellular signaling pathways.
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiophene derivatives can inhibit kinases, thereby affecting the signaling pathways in cells .
Biochemical Pathways
Given that thiophene derivatives can inhibit kinases , it’s plausible that this compound could affect various signaling pathways in cells. These pathways could include those involved in cell growth, differentiation, and apoptosis, among others.
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that this compound may have potential anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Safety and Hazards
Direcciones Futuras
Future research could focus on the development of novel methods for one-pot assembly from simple and accessible reagents of new families and classes of functionalized thiophenes, as promising materials and building blocks for the design of drugs, catalysts, and functional materials for various purposes .
Análisis Bioquímico
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-15-13(19)11-7-3-2-4-9(7)23-14(11)16-12(18)8-5-6-10(22-8)17(20)21/h5-6H,2-4H2,1H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIMFFWPZLHQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
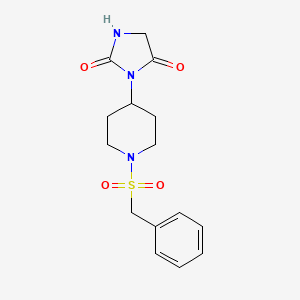
![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)
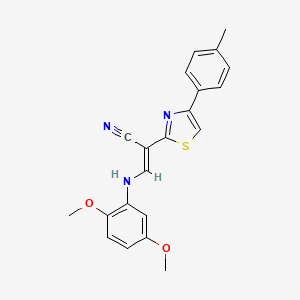
![7-(2-Ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2582719.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582723.png)
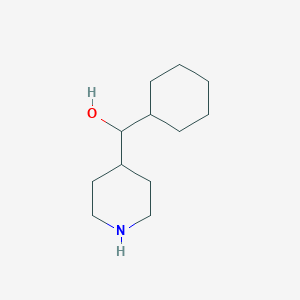
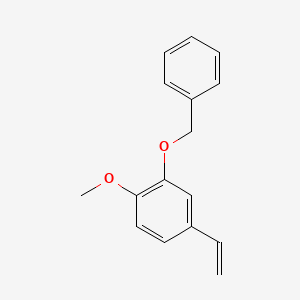
![1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2582726.png)
![Phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone](/img/structure/B2582727.png)
![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)
![(3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582730.png)
![2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}propanamide](/img/structure/B2582732.png)
